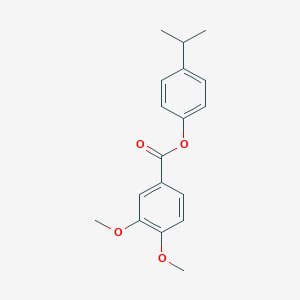

4-Isopropylphenyl 3,4-dimethoxybenzoate

Description

4-Isopropylphenyl 3,4-dimethoxybenzoate is a benzoate ester derivative characterized by a 3,4-dimethoxy-substituted aromatic ring esterified to a 4-isopropylphenyl group. This compound belongs to a broader class of liquid crystalline materials and bioactive esters, where structural variations in substituents influence physical properties (e.g., phase transitions) and biochemical interactions .

Properties

Molecular Formula |

C18H20O4 |

|---|---|

Molecular Weight |

300.3g/mol |

IUPAC Name |

(4-propan-2-ylphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C18H20O4/c1-12(2)13-5-8-15(9-6-13)22-18(19)14-7-10-16(20-3)17(11-14)21-4/h5-12H,1-4H3 |

InChI Key |

PTBSXAOPQRDDOU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key physical properties of 4-isopropylphenyl 3,4-dimethoxybenzoate and its analogs, focusing on phase transition temperatures and enthalpies derived from thermochemical studies:

| Compound Name | Formula | Phase Transitions (K) | Transition Enthalpy (kJ/mol) | Key Structural Features |

|---|---|---|---|---|

| 4-Isopropylphenyl 3,4-dimethoxybenzoate | Not explicitly listed | Solid → Smectic: 373.2 K Smectic → Nematic: 451.2 K Nematic → Liquid: Not reported |

Smectic/Nematic: 77.71 kJ/mol | 3,4-dimethoxybenzoate + 4-isopropylphenyl |

| 4-4-Nonyloxybenzoyloxyphenyl 3,4-dimethoxybenzoate | C₃₁H₃₆O₇ | Solid → Nematic: 357.2 K Nematic → Liquid: 415.3 K |

Nematic/Liquid: 29.37 kJ/mol | Extended alkyl chain (nonyloxy) enhances nematic stability |

| 4-4-Octyloxybenzylideneaminophenyl 4-isopropylbenzoate | C₃₁H₃₇NO₃ | Solid → Nematic: 384.2 K Nematic → Liquid: 449.2 K |

Nematic/Liquid: 91.84 kJ/mol | Benzylideneamine linker introduces rigidity |

Key Observations :

- The isopropyl group in 4-isopropylphenyl 3,4-dimethoxybenzoate reduces intermolecular packing efficiency compared to longer alkyl chains (e.g., nonyloxy), resulting in lower solid-to-smectic transition temperatures .

- Methoxy substituents on the benzoate ring enhance thermal stability in nematic phases compared to nitro or hydroxyl groups, as seen in cholinesterase inhibitor studies .

Biochemical and Functional Comparisons

Cholinesterase Inhibition

Inhibition studies of 3,4-dimethoxybenzoate derivatives reveal structure-activity relationships:

- (5-Formylfuran-2-yl) methyl 3,4-dimethoxybenzoate exhibits higher acetylcholinesterase (AChE) inhibition (IC₅₀ = ~10 µM) than its 4-nitrobenzoate analog due to hydrogen-bonding interactions between methoxy oxygen atoms and catalytic residues (e.g., Tyr337 in AChE) .

- 4-Isopropylphenyl derivatives (e.g., pesticide metabolites like IPPMU and IPPU) demonstrate environmental persistence and bioactivity, though their ester analogs are less studied in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.